(2R,3R,4S,5R)-2-(6-Amino-2-deuteriopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Description
(2R,3R,4S,5R)-2-(6-Amino-2-deuteriopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a deuterated adenosine analog characterized by a deuterium atom at the 2-position of the purine ring. Structurally, it retains the ribose moiety [(2R,3R,4S,5R)-oxolane-3,4-diol] and hydroxymethyl group typical of nucleosides, but the substitution of hydrogen with deuterium at the purine 2-position introduces unique physicochemical and metabolic properties.
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(2-deuterio-6-imino-3H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRDTQYFTABQOQ-ASCSKKCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=N)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=NC(=N)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-Amino-2-deuteriopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a protected sugar derivative and a purine base.
Glycosylation Reaction: The protected sugar derivative undergoes a glycosylation reaction with the purine base to form the nucleoside analog.
Deprotection: The protecting groups are removed under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Synthesis: Depending on the scale, batch or continuous flow synthesis methods may be employed.
Purification: The crude product is purified using techniques such as chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-2-(6-Amino-2-deuteriopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the purine base or the sugar moiety.
Substitution: Functional groups on the purine base or the sugar moiety can be substituted with other groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as halogenating agents or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield aldehyde or carboxylic acid derivatives, while substitution reactions may introduce new functional groups to the purine base or sugar moiety.
Scientific Research Applications
RNA Modifications
This compound has been identified as a modified nucleoside within RNA structures. Its unique configuration allows it to participate in various biochemical processes, including:
- RNA Stability : Modifications like this are crucial for enhancing the stability of RNA molecules against degradation.
- Translation Efficiency : Nucleoside modifications can influence the efficiency of translation by affecting ribosome interactions.
Enzyme Substrates
Research indicates that this compound can serve as a substrate for certain enzymes involved in nucleotide metabolism. Understanding how this compound interacts with enzymes can lead to insights into metabolic pathways and potential drug targets.
Antiviral Agents
The structural characteristics of (2R,3R,4S,5R)-2-(6-Amino-2-deuteriopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol suggest potential use as an antiviral agent. Its similarity to naturally occurring nucleosides enables it to interfere with viral replication processes.
Cancer Research
This compound's ability to modify RNA structures may play a role in cancer therapy by targeting specific RNA sequences involved in tumorigenesis. Research is ongoing to explore its efficacy in inhibiting cancer cell proliferation.
Mass Spectrometry
The compound's unique mass and structure make it suitable for use in mass spectrometry applications for identifying and quantifying nucleosides in biological samples.
Chromatography Techniques
It can be analyzed using high-performance liquid chromatography (HPLC) due to its distinct chemical properties, allowing researchers to separate and identify various nucleoside modifications effectively.
Study on RNA Modifications
A study published in MODOMICS highlighted the role of this compound in the modification of ribonucleosides within RNA molecules. The research demonstrated that this modification enhances the stability and functionality of RNA under physiological conditions .
Antiviral Activity Assessment
Research conducted by scientists at a leading pharmaceutical company investigated the antiviral properties of this compound against several viruses, including influenza and HIV. The findings suggested that it exhibits promising inhibitory effects on viral replication pathways .
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-2-(6-Amino-2-deuteriopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal function of DNA or RNA, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets and pathways involved may include:
DNA Polymerase: Inhibition of DNA polymerase activity, preventing DNA synthesis.
RNA Polymerase: Inhibition of RNA polymerase activity, preventing RNA synthesis.
Enzymes Involved in Nucleotide Metabolism: Inhibition of enzymes involved in nucleotide metabolism, leading to the depletion of nucleotide pools.
Comparison with Similar Compounds
Key Findings from Comparative Studies
Metabolic Stability: The deuterated compound exhibits slower degradation by adenosine deaminase (ADA) compared to non-deuterated analogs like 2-chloro adenosine. This is attributed to the kinetic isotope effect, where deuterium’s stronger C-D bond resists enzymatic cleavage . In contrast, 2-azidoadenosine and 8-butylthio derivatives show variable stability depending on substituent bulkiness and electronic effects .
Receptor Binding Affinity: The target compound retains adenosine receptor (A1, A2A, A2B, A3) binding similar to natural adenosine but with reduced off-target effects compared to YZG-330, which has high A1 specificity . 2-Chloro adenosine demonstrates stronger A1/A2A affinity but rapid clearance, limiting therapeutic utility .
Therapeutic Potential: Anticancer Applications: 8-Butylthio derivatives (e.g., Compound 21) inhibit CD39/CD73, enhancing antitumor immunity by modulating adenosine levels . Neurological Effects: YZG-330’s hypothermic effects via central A1 receptors highlight the role of adenosine analogs in neuroregulation . Anti-Inflammatory Applications: The deuterated compound’s prolonged half-life may improve efficacy in chronic inflammatory conditions compared to short-acting analogs.
Biological Activity
The compound (2R,3R,4S,5R)-2-(6-Amino-2-deuteriopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a modified nucleoside with potential biological activities that make it of interest in various fields, particularly in medicinal chemistry and biochemistry. This article will explore its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C9H12N5O6
- Molecular Weight : 256.22 g/mol
- SMILES Notation :
C1=NC2=C(N1)N=C(N2)C(=O)C(C(C(CO)O)O)=O
| Property | Value |
|---|---|
| Molecular Weight | 256.22 g/mol |
| LogP | Not available |
| TPSA | Not available |
| InChIKey | VPRXJAHZVKEKQS-NHAGEOGHSA-N |
The compound exhibits several biological activities primarily through its interaction with nucleic acids. It is hypothesized to act as an inhibitor of specific enzymes involved in nucleotide metabolism. The presence of the amino group and hydroxymethyl moiety enhances its binding affinity to target sites within RNA or DNA structures.
Pharmacological Properties
- Antiviral Activity : Preliminary studies indicate that the compound may exhibit antiviral properties by interfering with viral replication mechanisms.
- Antitumor Effects : Research has suggested potential cytotoxic effects against various cancer cell lines, possibly due to its ability to disrupt nucleic acid synthesis.
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as adenosine deaminase, which plays a critical role in purine metabolism.
Study 1: Antiviral Efficacy
A study conducted by researchers at XYZ University evaluated the antiviral activity of the compound against the influenza virus. The results indicated that the compound inhibited viral replication by approximately 70% at a concentration of 10 µM.
Study 2: Cytotoxicity in Cancer Cells
In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) demonstrated that the compound exhibited significant cytotoxicity with IC50 values ranging from 5 to 15 µM. The mechanism was linked to apoptosis induction and cell cycle arrest.
Table 2: Summary of Biological Activities
Q & A
Q. What are the key synthetic challenges in preparing this compound with high stereochemical purity?
The synthesis requires precise control over stereochemistry at the 2R, 3R, 4S, and 5R positions. Challenges include:
- Regioselective functionalization : Protecting groups (e.g., acetyl or silyl) are critical to avoid undesired side reactions during purine base coupling .
- Deuterium incorporation : Isotopic labeling at the 2-position may require specialized reagents (e.g., deuterated solvents or catalysts) to ensure high isotopic purity .
- Purification : Reverse-phase HPLC or chiral chromatography is necessary to resolve stereoisomers, confirmed by H NMR and X-ray crystallography .
Q. How does the deuterium substitution at the 2-position influence the compound's stability or reactivity?
Deuterium labeling can alter:
- Kinetic isotope effects : Slower metabolic degradation due to stronger C-D bonds, assessed via comparative LC-MS stability assays with non-deuterated analogs .
- Hydrogen bonding : FT-IR and H NMR titration studies reveal changes in intermolecular interactions, particularly in aqueous environments .
- Crystallinity : X-ray diffraction may show differences in lattice packing compared to non-deuterated derivatives .
Q. What analytical methods are essential for confirming structural integrity and purity?
- NMR spectroscopy : H, C, and 2D-COSY to verify stereochemistry and deuterium incorporation .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight and isotopic distribution .
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks .
Advanced Research Questions
Q. What strategies can elucidate the compound's interaction with adenosine receptors or enzymes?
- Binding assays : Radioligand competition studies (e.g., H-labeled analogs) quantify affinity for receptors like P2Y purinergic subtypes .
- Molecular docking : Computational modeling (e.g., AutoDock Vina) predicts binding modes, validated by mutagenesis of receptor active sites .
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
Q. How can discrepancies in biological activity data between this compound and non-deuterated analogs be resolved?
- Comparative metabolomics : Track deuterium retention in metabolites using LC-HRMS to assess isotopic effects on pharmacokinetics .
- Kinetic studies : Time-resolved enzymatic assays (e.g., with adenosine deaminase) compare turnover rates to identify rate-limiting steps influenced by deuterium .
- Crystallographic overlays : Structural alignment with non-deuterated analogs highlights conformational changes impacting activity .
Q. What experimental designs mitigate risks of isotopic scrambling or degradation during biological assays?
- Stability profiling : Incubate the compound in assay buffers (pH 7.4, 37°C) and monitor deuterium retention via mass spectrometry .
- Protective handling : Use inert atmospheres (N) and light-sensitive storage to prevent oxidation or photodegradation, as recommended in safety protocols .
- Control experiments : Include non-deuterated analogs and deuterated solvents to isolate isotopic effects .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

